2-(Dimethylamino)pyridine-4-carboxamide
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Overview
Description
2-(Dimethylamino)pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is known for its significant role in various chemical reactions and its utility in scientific research. It is characterized by the presence of a dimethylamino group attached to the pyridine ring, which enhances its nucleophilicity and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-4-carboxamide typically involves the reaction of 4-dimethylaminopyridine with carboxylic acid derivatives. One common method includes the use of dicyclohexyl carbodiimide (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group enhances the nucleophilicity of the compound, making it a good candidate for nucleophilic substitution reactions.
Acylation and Esterification: It acts as a catalyst in acylation and esterification reactions, facilitating the formation of esters and amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its catalytic applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.
Acylation and Esterification: Reagents such as acetic anhydride and carboxylic acids are used, often in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Dimethylamino)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterifications and acylations.
Biology: The compound is employed in the synthesis of biologically active molecules, such as peptides and nucleotides.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pyridine-4-carboxamide primarily involves its role as a nucleophilic catalyst. The dimethylamino group donates electron density to the pyridine ring, enhancing the nucleophilicity of the nitrogen atom. This allows the compound to effectively participate in nucleophilic substitution and acylation reactions. The molecular targets and pathways involved include the activation of carboxylic acids and alcohols, facilitating the formation of esters and amides .
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A closely related compound with similar catalytic properties but without the carboxamide group.
N,N-Dimethyl-4-aminopyridine: Another derivative with similar applications but different reactivity due to the absence of the carboxamide group.
Uniqueness: this compound is unique due to the presence of both the dimethylamino and carboxamide groups, which enhance its nucleophilicity and catalytic efficiency. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from other pyridine derivatives.
Properties
IUPAC Name |
2-(dimethylamino)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11(2)7-5-6(8(9)12)3-4-10-7/h3-5H,1-2H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTIHXGTNNHBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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